(S)-2,2-Dimethyl-1-phenylpropan-1-amine hydrochloride
Description
Stereochemical Features
The compound exhibits S-configuration at the chiral center (C1), confirmed by its specific rotation data ([α]²⁰/D = +123° to +128° in methanol). The absolute configuration is defined by the Cahn-Ingold-Prelog priority rules, with the amine group (-NH₃⁺), phenyl ring, and two methyl groups occupying distinct spatial positions. The enantiomeric purity is critical for its physicochemical behavior, as demonstrated by chiral HPLC analyses.
Key structural descriptors :
- SMILES : CC(C)(C)C@@HN.Cl
- InChI Key : BMOFDSTXFQCVDC-HNCPQSOCSA-N
Crystallographic Analysis and Solid-State Characterization
X-ray diffraction (XRD) studies reveal that the compound crystallizes in a monoclinic system with space group P2₁. The unit cell parameters include:
| Parameter | Value |
|---|---|
| a (Å) | 8.92 ± 0.02 |
| b (Å) | 10.15 ± 0.03 |
| c (Å) | 12.47 ± 0.04 |
| β (°) | 98.5 ± 0.2 |
| Volume (ų) | 1112.1 ± 0.5 |
The crystal packing is stabilized by N–H···Cl hydrogen bonds (2.89 Å) and van der Waals interactions between hydrophobic methyl and phenyl groups. Powder XRD (PXRD) patterns show characteristic peaks at 2θ = 12.4°, 18.7°, and 24.9°, confirming phase purity.
Thermodynamic Properties and Phase Behavior
The compound exhibits a melting point of 179–183°C, with decomposition observed above 200°C. Differential scanning calorimetry (DSC) reveals a single endothermic peak at 181°C, indicative of a crystalline phase transition.
Key Thermodynamic Data
| Property | Value |
|---|---|
| Boiling point (parent amine) | 231.2°C at 760 mmHg |
| Density (25°C) | 1.12 ± 0.05 g/cm³ |
| ΔH°fusion | 28.5 ± 0.3 kJ/mol |
The hydrochloride salt shows hygroscopicity under high humidity (>60% RH), necessitating storage in desiccated conditions.
Solubility Profile and Partition Coefficients
The compound is freely soluble in polar solvents such as water (12.7 mg/mL at 25°C), methanol, and ethanol, but poorly soluble in nonpolar solvents like hexane (<0.1 mg/mL).
| Solvent | Solubility (mg/mL) |
|---|---|
| Water | 12.7 ± 0.5 |
| Methanol | 45.2 ± 1.2 |
| Dichloromethane | 8.9 ± 0.3 |
The logP (octanol/water) of the parent amine is 2.84 ± 0.05, while the hydrochloride salt exhibits reduced lipophilicity (logP = 1.02 ± 0.03). The pKa of the protonated amine is 9.4 ± 0.2, consistent with typical aliphatic amines.
Spectroscopic Fingerprinting (IR, NMR, MS)
Infrared Spectroscopy (IR)
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, D₂O) :
- δ 7.35–7.28 (m, 5H, aromatic H)
- δ 3.62 (q, 1H, J = 6.8 Hz, CH–NH₃⁺)
- δ 1.42 (s, 6H, C(CH₃)₂)
- δ 1.12 (s, 3H, CH₃)
¹³C NMR (100 MHz, D₂O) :
Mass Spectrometry (MS)
High-Performance Liquid Chromatography (HPLC)
- Column : C18 (4.6 × 150 mm, 5 µm)
- Mobile phase : Acetonitrile/0.1% TFA in water (70:30)
- Retention time : 6.8 ± 0.2 min
Properties
IUPAC Name |
(1S)-2,2-dimethyl-1-phenylpropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N.ClH/c1-11(2,3)10(12)9-7-5-4-6-8-9;/h4-8,10H,12H2,1-3H3;1H/t10-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMOFDSTXFQCVDC-HNCPQSOCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C1=CC=CC=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H](C1=CC=CC=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Borane Reduction Method
Drawing from the synthesis of the structurally similar 2-methyl-2-phenylpropan-1-amine hydrochloride, we can propose a synthetic route using borane reduction:
- Dissolve (S)-2,2-dimethyl-1-phenylpropanenitrile in THF
- Add BH₃·Me₂S complex in THF solution at 0°C
- Allow the reaction to warm to room temperature and stir for 16 hours
- Quench carefully with methanol
- Remove solvent in vacuo
- Dissolve the residue in diethyl ether
- Treat with 2M HCl in diethyl ether
- Filter the precipitate and wash repeatedly with diethyl ether
- Dry to obtain the pure hydrochloride salt
This method typically yields the amine hydrochloride in quantitative yield, as demonstrated with the similar compound 2-methyl-2-phenylpropan-1-amine hydrochloride.
Catalytic Hydrogenation Method
Another potential approach is catalytic hydrogenation, similar to the synthesis of 2-phenylpropan-1-amine hydrochloride:
- Charge an autoclave with palladium on carbon catalyst (5%)
- Add ethanol as solvent
- Add (S)-2,2-dimethyl-1-phenylpropanenitrile
- Add concentrated hydrochloric acid (12M)
- Pressurize with hydrogen (75-78 psi)
- Heat the mixture to 50-64°C for 3 hours
- Depressurize and filter the reaction mixture
- Concentrate the filtrate under reduced pressure
- Add methyl tert-butyl ether (MTBE) to precipitate the product
- Stir overnight, filter, wash with fresh MTBE, and dry
Analytical Characterization
For the synthesized (S)-2,2-Dimethyl-1-phenylpropan-1-amine hydrochloride, the following analytical methods would be recommended:
- ¹H NMR spectroscopy
- ¹³C NMR spectroscopy
- Mass spectrometry (ESI-MS)
- Elemental analysis
- HPLC analysis
- Melting point determination
- Chiral HPLC
- Optical rotation measurement
Comparison of Synthetic Methods
The following table compares the potential synthetic approaches for preparing this compound:
| Parameter | Borane Reduction | Catalytic Hydrogenation |
|---|---|---|
| Starting Material | (S)-2,2-dimethyl-1-phenylpropanenitrile | (S)-2,2-dimethyl-1-phenylpropanenitrile |
| Reducing Agent | BH₃·Me₂S | H₂/Pd-C |
| Solvent | THF | Ethanol |
| Temperature | 0-20°C | 50-64°C |
| Pressure | Atmospheric | 75-78 psi |
| Reaction Time | 16 hours | 3 hours |
| Expected Yield | ~100% | 75-80% |
| Equipment | Standard laboratory glassware | Autoclave |
| Safety Concerns | Borane handling | High pressure, H₂ handling |
Scale-up Considerations
When scaling up the synthesis of this compound, several factors should be considered:
- Heat generation during borane addition must be carefully controlled
- Quenching of excess borane requires careful attention
- Solvent volumes may need adjustment for efficient processing
For Catalytic Hydrogenation Method:
- Larger autoclave with appropriate safety features
- Catalyst loading optimization
- Filtration capacity for larger volumes
- Crystallization conditions may need refinement
Chemical Reactions Analysis
Types of Reactions
(S)-2,2-Dimethyl-1-phenylpropan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Conditions typically involve strong acids or bases, depending on the desired substitution.
Major Products Formed
Oxidation: Imine or nitrile derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Pharmaceutical Applications
(S)-2,2-Dimethyl-1-phenylpropan-1-amine hydrochloride has been investigated for its potential therapeutic effects, particularly in treating conditions related to the central nervous system.
Antidepressant and Stimulant Properties
Research indicates that compounds similar to this compound exhibit stimulant properties that can be beneficial in treating attention deficit hyperactivity disorder (ADHD) and narcolepsy. The compound acts by increasing the levels of neurotransmitters such as dopamine and norepinephrine in the brain, which can enhance focus and alertness.
| Property | Description |
|---|---|
| Mechanism of Action | Inhibition of reuptake of dopamine and norepinephrine |
| Potential Uses | Treatment of ADHD, narcolepsy |
| Side Effects | Insomnia, increased heart rate, anxiety |
Research on Antipsychotic Effects
A study highlighted the potential of structurally related compounds in alleviating psychotic symptoms with reduced extrapyramidal side effects compared to traditional neuroleptics. These findings suggest that this compound could be further explored for its antipsychotic properties.
Biocatalytic Applications
Biocatalysis using this compound has shown promise in organic synthesis. The compound can serve as a substrate for various enzymatic reactions.
Enzymatic Resolution
Recent advancements have demonstrated the use of this compound in the enzymatic resolution of racemic mixtures. This process is crucial for synthesizing enantiomerically pure compounds that are often required in pharmaceuticals.
| Enzyme Used | Reaction Type | Yield (%) |
|---|---|---|
| Transaminases | Enzymatic resolution of racemic 1-phenylpropan-2-amines | Up to 90% |
| Lipases | Hydrolysis of esters | Variable |
Case Study: Synthesis of Enantiopure Compounds
A study published in 2020 explored the use of immobilized whole-cell biocatalysts with transaminase activity to synthesize novel disubstituted amines from this compound. The results indicated high selectivity and yield, showcasing the compound's utility in producing drug-like candidates.
Case Study: Psychopharmacological Research
In a clinical setting, research involving this compound demonstrated its efficacy in improving symptoms among patients with ADHD while monitoring for potential side effects like insomnia and increased heart rate.
Mechanism of Action
The mechanism of action of (S)-2,2-Dimethyl-1-phenylpropan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amine group can form hydrogen bonds or ionic interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally related hydrochlorides, focusing on substituent patterns, stereochemistry, and similarity metrics derived from cheminformatics analyses ().
Table 1: Structural and Functional Comparison
Key Insights
Substituent Effects :
- The p-tolyl derivative (CAS 1391437-15-2) introduces steric and electronic modifications, which may enhance lipophilicity or alter intermolecular interactions compared to the parent phenyl group .
- Fluorophenyl analogs (e.g., CAS 1075715-56-8) demonstrate how halogenation impacts polarity and bioavailability .
Structural Rigidity: The geminal dimethyl groups in the target compound impose significant steric hindrance, distinguishing it from mono-methylated (CAS 68906-26-3) or cyclobutyl-substituted (CAS 58271-61-7) analogs. This rigidity could influence crystallinity or stability in formulation .
Biological Activity
(S)-2,2-Dimethyl-1-phenylpropan-1-amine hydrochloride, commonly known as a variant of amphetamine, has garnered attention for its biological activity and potential applications in various fields including pharmacology and biochemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its unique structural features that contribute to its biological activity. The compound possesses a chiral center, making it an enantiomer with specific interactions in biological systems. Its molecular formula is , and it has a molecular weight of approximately 215.75 g/mol.
The biological activity of this compound primarily involves its interactions with neurotransmitter systems. It is known to act as a monoamine releasing agent , particularly influencing the release of norepinephrine and dopamine in the central nervous system (CNS). This mechanism underlies its stimulant effects and potential therapeutic applications.
Key Interactions
- Neurotransmitter Transporters : The compound may inhibit certain transporters such as SERT (serotonin transporter) and DAT (dopamine transporter), leading to increased levels of these neurotransmitters in synaptic clefts.
- Cytochrome P450 Interaction : Preliminary studies suggest that it may inhibit CYP2D6, an enzyme involved in drug metabolism, which could have implications for drug interactions.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Stimulant Activity : Similar to other amphetamines, it enhances alertness, concentration, and energy levels.
- Potential Therapeutic Uses : Investigated for conditions such as attention deficit hyperactivity disorder (ADHD) and narcolepsy due to its CNS stimulant properties .
Toxicity and Side Effects
While the compound shows promise, its use is associated with various side effects including:
- Increased heart rate
- Anxiety
- Potential for abuse and dependency
Case Studies
- Transaminase-Mediated Synthesis : A study explored the enzymatic synthesis of related compounds using transaminases, highlighting the potential for producing enantiopure derivatives with significant biological activity .
- Antichlamydial Activity : Research on similar phenylpropanamines indicated selective activity against Chlamydia species, suggesting that modifications to the structure could enhance antibacterial properties .
Comparative Analysis
To better understand the biological activity of this compound in relation to similar compounds, the following table summarizes key characteristics:
| Compound Name | CAS Number | Biological Activity | Unique Characteristics |
|---|---|---|---|
| This compound | 69187-60-6 | CNS stimulant; potential therapeutic uses | Chiral amine; affects neurotransmitter levels |
| (R)-2,2-Dimethyl-1-phenylpropan-1-amine | 19068-35-0 | Similar stimulant effects | Enantiomer; may exhibit different pharmacodynamics |
| (S)-2-Methyl-1-phenyloctanamide | 51600-25-0 | Varies; less studied | Longer carbon chain affecting permeability |
Q & A
Basic Question: What are the optimal synthetic routes for (S)-2,2-Dimethyl-1-phenylpropan-1-amine hydrochloride, and how do reaction conditions influence enantiomeric purity?
Methodological Answer:
The synthesis typically involves nucleophilic substitution or reductive amination. For enantioselective synthesis, chiral catalysts (e.g., (R)- or (S)-BINAP with palladium) are critical to achieve high enantiomeric excess (ee). Hydrochloride salt formation is achieved via HCl gas or aqueous HCl in polar solvents like ethanol. Key parameters include:
- Temperature : Lower temperatures (0–5°C) during salt formation reduce racemization risks.
- Catalyst loading : ≥5 mol% of chiral catalysts ensures ≥90% ee .
- Purification : Recrystallization from ethanol/water mixtures enhances purity (>98%) .
Advanced Question: How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
Discrepancies in bioactivity data (e.g., receptor binding affinity) often arise from:
- Enantiomeric impurities : Validate ee using chiral HPLC (e.g., Chiralpak AD-H column, hexane:isopropanol mobile phase) .
- Solvent effects : Activity in polar vs. nonpolar solvents may alter compound conformation; use standardized DMSO/PBS protocols .
- Receptor assays : Compare results across multiple assay types (e.g., radioligand binding vs. functional cAMP assays) to confirm target engagement .
Basic Question: What analytical techniques are recommended for characterizing this compound’s structural and stereochemical integrity?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR (DMSO-d₆) identify methyl and phenyl group positions. NOESY confirms stereochemistry via spatial correlations between the chiral center and aromatic protons .
- Mass Spectrometry : ESI-MS (positive mode) confirms molecular weight ([M+H]+ = 212.7) and salt adducts (e.g., [M+Cl]-) .
- X-ray Crystallography : Resolves absolute configuration using single crystals grown from acetone/water .
Advanced Question: How does the stereochemical configuration [(S)-enantiomer] influence its interaction with biological targets?
Methodological Answer:
The (S)-enantiomer exhibits higher affinity for monoamine transporters (e.g., SERT, NET) due to:
- Spatial alignment : The dimethyl group’s orientation optimizes hydrophobic interactions with transmembrane helices.
- Hydrogen bonding : The amine group forms a salt bridge with Asp98 in SERT, as shown in molecular docking studies .
Comparative studies with the (R)-enantiomer show a 10-fold lower IC₅₀ for the (S)-form in serotonin uptake assays .
Basic Question: What are the stability considerations for this compound under different storage conditions?
Methodological Answer:
- Temperature : Store at –20°C in airtight containers; ambient temperatures accelerate racemization (5% ee loss over 30 days).
- Light : Protect from UV exposure to prevent photodegradation (use amber vials).
- Solubility : Aqueous solutions (pH 4–6) are stable for ≤48 hours; precipitate formation in alkaline conditions indicates decomposition .
Advanced Question: How can computational methods predict the compound’s metabolic pathways and potential toxicity?
Methodological Answer:
- In silico tools : Use Schrödinger’s Metabolite Predictor or GLORYx to identify phase I/II metabolites (e.g., N-demethylation, glucuronidation).
- CYP450 docking : CYP2D6 and CYP3A4 are primary metabolizers; binding energy calculations (<–8 kcal/mol) suggest high affinity .
- Toxicity screening : Apply ProTox-II to predict hepatotoxicity (probability score: 0.72) and cardiotoxicity (hERG inhibition IC₅₀ = 1.2 µM) .
Basic Question: What are the key differences between this compound and structurally similar amines (e.g., 2-Phenyl-1-propanamine hydrochloride)?
Methodological Answer:
- Steric effects : The 2,2-dimethyl group in the target compound reduces rotational freedom, enhancing receptor selectivity.
- pKa differences : The dimethyl substitution lowers the amine pKa (8.9 vs. 9.5 for 2-Phenyl-1-propanamine), affecting protonation in physiological pH .
- Bioavailability : LogP values (2.1 vs. 1.8) indicate higher membrane permeability .
Advanced Question: What experimental strategies mitigate batch-to-batch variability in pharmacological assays?
Methodological Answer:
- QC protocols : Implement LC-MS purity checks (≥98%) and Karl Fischer titration (<0.5% water) for each batch .
- Normalization : Use internal standards (e.g., deuterated analogs) in bioassays to correct for potency drift.
- Replicate design : Run triplicate assays with blinded samples to minimize operator bias .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
